Kribb11
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Overview
Description
KRIBB11 is a compound that has been reported to suppress nitric oxide production in microglia . It induces significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .
Synthesis Analysis
KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter . When cells were exposed to heat shock in the presence of KRIBB11, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 was blocked .Molecular Structure Analysis
KRIBB11 is a member of the class of indazoles that is 1H-indazole substituted by a [6-(methylamino)-3-nitropyridin-2-yl]amino group at position 5 .Chemical Reactions Analysis
KRIBB11 blocks induction of HSF1 downstream target proteins such as HSP27 and HSP70 by impairing the recruitment of Positive Transcription Elongation Factor b to the HSF1 transcriptional complex .Physical And Chemical Properties Analysis
KRIBB11 has a molecular weight of 284.27 g/mol . Its molecular formula is C13H12N6O2 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Inhibition of HSP70 Synthesis in Cancer Therapy
KRIBB11 acts as an inhibitor of Heat Shock Factor 1 (HSF1), effectively blocking the induction of HSP27 and HSP70 proteins when cells are exposed to heat shock. This inhibition leads to growth arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment (Yoon et al., 2010).
Apoptosis Induction in Glioblastoma and Lung Cancer Cells
In A172 glioblastoma cells, KRIBB11 has been shown to induce apoptosis by decreasing the levels of the anti-apoptotic protein MCL-1 through the increase of MULE ubiquitin ligase levels. This suggests its potential use as an anticancer agent for glioblastoma (Yoo et al., 2021). Similarly, KRIBB11 accelerates the degradation of Mcl-1 in non-small cell lung cancer cells, offering a therapeutic strategy in lung cancer (Kang et al., 2017).
Neuroinflammatory Disorders
KRIBB11 has been identified as a compound that promotes microglial process elongation and suppresses neuroinflammation. It has shown efficacy in preventing microglial activation and neuroinflammation-associated behavioral deficits in mice, suggesting its therapeutic potential in nervous system disorders (Su et al., 2022).
HSF1-PROTACs for Anticancer Drug Development
KRIBB11 has been used to design and synthesize heterobifunctional small molecules, combining it with pomalidomide for anticancer drug development. This research indicates its potential in the rational design of novel anticancer drugs (Sharma et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJEQIMIJJCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kribb11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.